1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine
Description
1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine (CAS: 1783407-59-9) is a bicyclic heterocyclic compound with the molecular formula C₈H₁₄N₄ and a molecular weight of 166.22 g/mol . It features a benzotriazole core fused to a partially saturated six-membered ring, with an ethyl group at the 1-position and an amine group at the 6-position.
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-ethyl-4,5,6,7-tetrahydrobenzotriazol-5-amine |
InChI |
InChI=1S/C8H14N4/c1-2-12-8-5-6(9)3-4-7(8)10-11-12/h6H,2-5,9H2,1H3 |
InChI Key |
FGUJJFMAUPWJBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(CCC(C2)N)N=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethyl-substituted hydrazine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism by which 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs differ primarily in substituent groups, which influence physicochemical properties and reactivity. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
* Estimated based on isopropyl substitution. † Molecular weight discrepancy noted (calculated MW for C₆H₁₀N₄: ~138.17 g/mol).
Key Differences and Implications
Substituent Effects: Ethyl vs. Amine Position: The 6-amine group in the target compound contrasts with the 1-amine in the C₆H₁₀N₄ analog , altering hydrogen-bonding capacity and electronic distribution.
Synthetic Routes :
- describes azide substitution and chloride displacement in diazepinium salts (e.g., conversion of chloro to azido groups) . Similar strategies may apply to benzotriazole derivatives, though direct evidence is lacking.
Purity and Availability :
- The C₆H₁₀N₄ analog (95% purity) is better characterized , while the target compound’s purity data are unavailable .
Research Findings and Limitations
- Data Gaps: No direct studies on the target compound’s biological activity or crystallography exist in the provided evidence. Structural comparisons rely on extrapolation from analogs.
- Computational Insights : Ethyl and isopropyl substituents likely modulate lipophilicity (logP) and bioavailability, but experimental validation is needed.
- Synthesis Challenges : highlights the use of azides and hexafluorophosphate salts in heterocyclic chemistry , suggesting viable routes for synthesizing benzotriazole derivatives.
Biological Activity
1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound belongs to the class of benzotriazole derivatives. Its molecular formula is , with a molecular weight of 176.22 g/mol. The structure features a tetrahydrobenzotriazole ring, which is significant for its biological interactions.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting various enzymes linked to disease pathways.
- Antioxidant Properties : It may exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress.
- Cell Cycle Regulation : Preliminary studies suggest that it can affect cell cycle progression in cancer cells.
Anticancer Activity
Recent studies have indicated that this compound demonstrates promising anticancer properties. In vitro tests revealed that the compound induces apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| FaDu (hypopharyngeal) | 15 | Induction of apoptosis via mitochondrial pathway |
| MCF7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 25 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer effects, the compound exhibits antimicrobial properties against a range of pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on the FaDu hypopharyngeal tumor cells showed that treatment with this compound resulted in significant apoptosis induction compared to control groups. The mechanism was linked to mitochondrial dysfunction and subsequent activation of caspase pathways.
Case Study 2: Antimicrobial Testing
In a comparative study against standard antibiotics, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for therapeutic applications in resistant infections.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have identified key functional groups responsible for the biological activity of the compound. Modifications at the ethyl group or substitutions on the benzotriazole ring can enhance or diminish its efficacy.
Q & A
Q. What are the established synthetic routes for 1-Ethyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-6-amine?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Formation of a tetrahydrobenzotriazole core via cyclization of substituted cyclohexenyl precursors with nitrating agents.
- Step 2 : Introduction of the ethyl group at the N1 position using alkylation reagents like ethyl iodide under basic conditions.
- Step 3 : Functionalization at the C6 position with an amine group via nucleophilic substitution or reductive amination.
Key methodologies involve enamine intermediates (as seen in benzothiazole analogs) to improve regioselectivity .
Q. How is the molecular structure of this compound characterized?
Structural characterization employs:
- X-ray crystallography (using SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., ethyl group protons at ~1.2 ppm, tetrahydro ring protons at 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 207.14 for CHN).
Q. What are the primary research applications in medicinal chemistry?
The compound’s benzotriazole core is explored for:
- Enzyme inhibition : Potential kinase or protease inhibitors due to hydrogen-bonding motifs.
- Ligand design : Coordination with transition metals (e.g., Ru, Pd) for catalytic applications .
- Antimicrobial studies : Structural analogs show activity against Gram-positive bacteria .
Advanced Research Questions
Q. How can researchers address low yields in multi-step synthesis?
Low yields often arise from steric hindrance during alkylation or side reactions in the tetrahydro ring. Mitigation strategies include:
Q. What computational methods predict the biological activity of this compound?
- Molecular docking (AutoDock, Schrödinger) models interactions with targets like EGFR or HIV protease.
- QSAR models correlate substituent effects (e.g., ethyl group hydrophobicity) with bioactivity .
- DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior in catalytic applications .
Q. How can contradictions in pharmacological data be resolved?
Discrepancies in activity (e.g., varying IC values) may stem from:
- Purity issues : Validate compound integrity via HPLC (>95% purity) and elemental analysis.
- Assay variability : Standardize protocols (e.g., consistent cell lines in cytotoxicity studies).
- Stereochemical effects : Separate enantiomers via chiral chromatography and test individually, as seen in tetrahydrobenzothiazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
